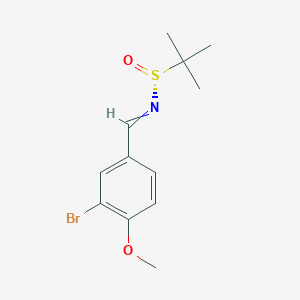
(R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a benzylidene group substituted with bromine and methoxy groups, along with a sulfinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzylidene derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide can be used as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Research into the medicinal properties of this compound could reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry
In the chemical industry, this compound could be used in the synthesis of specialty chemicals or as a building block for more complex materials.
作用機序
The mechanism by which (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
類似化合物との比較
Similar Compounds
- (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfonamide
- (R,E)-N-(3-chloro-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-bromo-4-hydroxybenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
The unique combination of bromine and methoxy substituents on the benzylidene ring, along with the sulfinamide moiety, distinguishes (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide from other similar compounds. This unique structure may confer specific chemical reactivity and potential biological activity.
特性
分子式 |
C12H16BrNO2S |
|---|---|
分子量 |
318.23 g/mol |
IUPAC名 |
(R)-N-[(3-bromo-4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)17(15)14-8-9-5-6-11(16-4)10(13)7-9/h5-8H,1-4H3/t17-/m1/s1 |
InChIキー |
IPKZXHZHKSNBCM-QGZVFWFLSA-N |
異性体SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)OC)Br |
正規SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


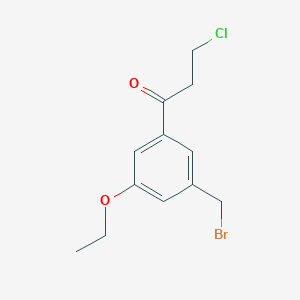
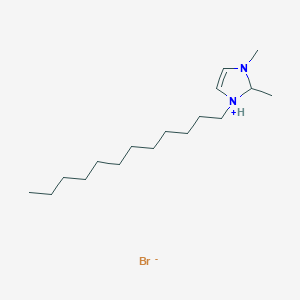
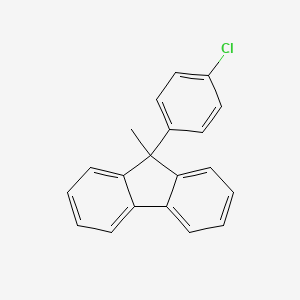

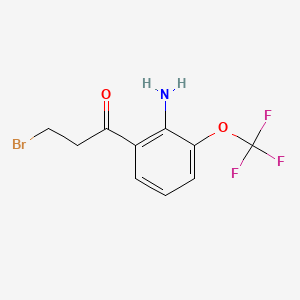
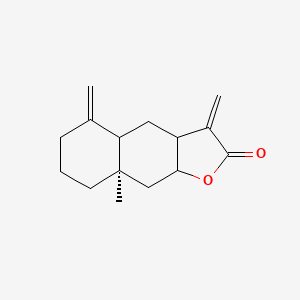
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
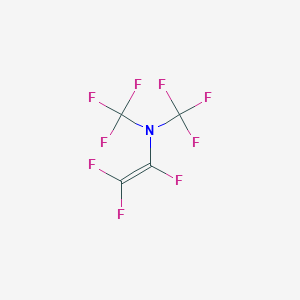
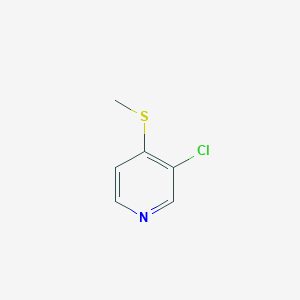
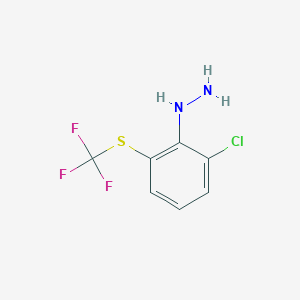
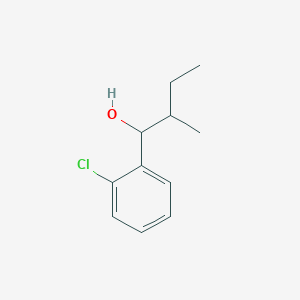
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)
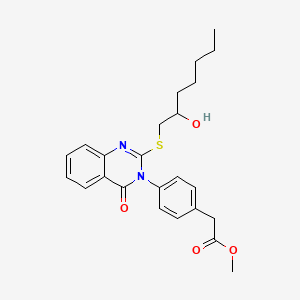
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
